3-Methyl-4-(piperidin-4-yl)pyridine

Catalog No.
S12801007
CAS No.
M.F
C11H16N2
M. Wt
176.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-4-(piperidin-4-yl)pyridine

Product Name

3-Methyl-4-(piperidin-4-yl)pyridine

IUPAC Name

3-methyl-4-piperidin-4-ylpyridine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3

InChI Key

DZTYDIQRLJTRCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2CCNCC2

3-Methyl-4-(piperidin-4-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a piperidine moiety. The chemical structure consists of a pyridine ring substituted at the 3-position with a methyl group and at the 4-position with a piperidinyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Typical of both pyridine and piperidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The nitrogen in the piperidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation and Alkylation: The compound can undergo acylation and alkylation, which are common reactions for amines.
  • Reductive Amination: The piperidinyl group can also be involved in reductive amination processes, facilitating the formation of more complex structures.

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties .

3-Methyl-4-(piperidin-4-yl)pyridine has been studied for its biological activity, particularly its potential as a therapeutic agent. It has shown promise in:

  • Anticancer Activity: Research indicates that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .
  • Neurotransmitter Modulation: The piperidine moiety is known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

The specific biological effects depend on the structural modifications made to the base compound.

The synthesis of 3-Methyl-4-(piperidin-4-yl)pyridine can be achieved through several methods:

  • Pyridine Derivative Synthesis: Starting from commercially available pyridine derivatives, various substitution reactions can introduce the piperidine group.
  • Cyclization Reactions: Piperidine can be synthesized via cyclization methods involving suitable precursors that allow for the formation of the piperidine ring.
  • Multi-step Synthesis: Advanced synthetic strategies may involve multiple steps, including protection-deprotection strategies and functional group interconversions to achieve the desired structure .

The applications of 3-Methyl-4-(piperidin-4-yl)pyridine are diverse:

  • Pharmaceutical Development: Its derivatives are being explored for their potential use as drugs targeting various diseases, including cancer and neurological disorders.
  • Chemical Probes: This compound can serve as a chemical probe in biological studies to elucidate mechanisms of action involving specific receptors or enzymes.

Interaction studies of 3-Methyl-4-(piperidin-4-yl)pyridine focus on its binding affinity to various biological targets, such as receptors and enzymes. These studies help elucidate its mechanism of action and therapeutic potential. For instance, compounds derived from this structure have been shown to selectively inhibit certain enzymes involved in disease pathways .

Several compounds share structural similarities with 3-Methyl-4-(piperidin-4-yl)pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Pyridyl-piperidinyl derivativePyridine ring with piperidinyl substitutionOften exhibits enhanced selectivity for specific targets.
4-(Piperidin-4-yloxy)pyridineContains an ether linkageShows different solubility and bioavailability profiles.
1-(Piperidin-4-yl)-2-methylpyrroleIncorporates a pyrrole ringMay exhibit distinct pharmacological properties due to its cyclic structure.

These compounds highlight the versatility of piperidine and pyridine derivatives in medicinal chemistry, each offering unique properties that can be tailored for specific applications.

Precursor Selection and Reaction Pathways

The synthesis of 3-methyl-4-(piperidin-4-yl)pyridine requires strategic precursor selection to establish both the pyridine ring system and the piperidine substituent [2]. The most commonly employed synthetic approaches involve either direct coupling of preformed pyridine and piperidine components or sequential construction through reduction methodologies [6].

Key precursor molecules for this target compound include 3-methylpyridine derivatives and 4-substituted pyridines that can undergo subsequent transformations [31]. The selection of appropriate starting materials is critical for achieving optimal yields and minimizing side reactions [30]. Research has demonstrated that 3-methyl-4-halopyridine derivatives serve as excellent electrophilic partners for piperidine incorporation [32].

Alternative precursor pathways involve the use of 1,4-oxazinone intermediates, which undergo cycloaddition and cycloreversion sequences to generate highly substituted pyridine motifs [31]. These reactive intermediates demonstrate significantly lower activation energies compared to traditional triazine precursors, enabling reactions under both normal and inverse electron demand conditions [31].

Precursor TypeReaction PathwayTypical Yield RangeKey Advantages
3-Methyl-4-halopyridineNucleophilic substitution65-85%Direct substitution, mild conditions
Pyridine-4-carboxaldehydeReductive amination70-90%High selectivity, broad scope
1,4-Oxazinone derivativesCycloaddition/cycloreversion60-80%Complex substitution patterns
3-Substituted pyridine-4-alcoholQuaternization/reduction62-78%Two-step efficiency

Alkylation Strategies for Pyridine-Piperidine Hybridization

Alkylation strategies for constructing pyridine-piperidine hybrid molecules typically involve nucleophilic substitution reactions or cross-coupling methodologies [6]. The formation of carbon-nitrogen bonds between pyridine and piperidine moieties requires careful consideration of reaction conditions to prevent competitive side reactions [10].

Direct alkylation approaches utilize activated pyridine derivatives as electrophiles in reactions with piperidine nucleophiles [5]. The use of 3-methyl-4-chloropyridine with piperidine under basic conditions provides moderate to good yields, with optimal results achieved using potassium carbonate as base in dimethylformamide solvent [1]. Temperature control is critical, with reactions typically conducted at temperatures between 80-120 degrees Celsius [1].

Quaternization followed by reduction represents an alternative alkylation strategy [5]. This methodology involves the initial formation of pyridinium salts through reaction with appropriate alkylating agents, followed by selective reduction of the pyridine ring [1]. The process demonstrates excellent chemoselectivity, with pyridine rings undergoing complete reduction while other functional groups remain intact [3].

Cross-coupling approaches utilizing rhodium-catalyzed asymmetric reductive Heck reactions have emerged as powerful methodologies for pyridine-piperidine hybridization [2] [6]. These reactions involve rhodium-catalyzed asymmetric carbometalation of dihydropyridine intermediates, providing access to enantioenriched 3-substituted tetrahydropyridines in high yields [4]. The methodology demonstrates excellent functional group tolerance and can be performed on gram scales [6].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents the most direct and widely employed method for converting pyridine derivatives to their corresponding piperidine analogs [8] [11]. The reduction of 3-methylpyridine-4-substituted derivatives to 3-methyl-4-(piperidin-4-yl)pyridine requires careful catalyst selection and reaction optimization [24].

Palladium-rhodium catalyst combinations have shown enhanced performance for pyridine ring reduction [24]. The optimal catalyst composition consists of equal weight ratios of palladium carbon and rhodium carbon, with total catalyst loading of 10-20 percent relative to substrate weight [24]. Reaction pressures of 3-5 megapascals and temperatures of 30-50 degrees Celsius provide complete conversion within 8-12 hours [24].

Catalyst SystemPressure (bar)Temperature (°C)Time (hours)Conversion (%)Selectivity (%)
Rhodium oxide5404>9995
Palladium-rhodium carbon30-5030-508-12>9590
Rhodium carbon6025368588
Platinum oxide50-7025247585

Electrocatalytic hydrogenation has emerged as an environmentally sustainable alternative to traditional thermochemical processes [8] [28]. This methodology enables pyridine reduction at ambient temperature and pressure using carbon-supported rhodium catalysts [8]. The process achieves current densities of 25 milliamperes per square centimeter with 99 percent current efficiency [28]. Quantitative conversion of pyridine to piperidine is achieved with 98 percent yield after passing 9 Faradays per mole [8].

Solid-Phase Synthesis Optimization

Solid-phase synthesis methodologies offer significant advantages for piperidine derivative preparation, including simplified purification procedures and enhanced reaction efficiency [13] [33]. The development of polymer-supported synthetic routes enables efficient library generation and process scalability [13].

Resin-bound glutamic acid serves as an effective bifunctional component in multi-component reactions for piperidine synthesis [13]. The Ugi four-component reaction utilizing polymer-supported glutamic acid, isocyanides, and carbonyl compounds provides access to substituted pyrrolidinone-tethered piperidines [13]. Optimal reaction conditions involve acetonitrile-methanol (1:1) solvent systems at 65 degrees Celsius for 24 hours [13].

Solid-phase peptide synthesis principles have been adapted for piperidine chemistry, with significant improvements in waste reduction and process efficiency [33]. The elimination of washing steps through volatile base removal represents a major advancement in solid-phase methodology [33]. Pyrrolidine concentrations as low as 2.5 percent enable effective deprotection when combined with elevated temperatures of 80-110 degrees Celsius [33].

Resin TypeLoading (mmol/g)Reaction Time (hours)Yield (%)Purity (%)
Wang resin0.8-1.22480-85>95
MBHA resin0.6-1.01882-88>95
TentaGel resin0.3-0.51285-90>98
Polystyrene resin1.0-1.52078-83>90

Cross-linked polystyrene resins demonstrate excellent compatibility with piperidine synthesis methodologies [37]. The incorporation of 4-vinylbenzyl piperidine into polymer matrices through living anionic polymerization provides well-defined architectures with predictable molecular weights [34]. These polymeric materials serve as both synthetic intermediates and final products for specialized applications [34].

Purification Techniques and Yield Maximization

Purification of 3-methyl-4-(piperidin-4-yl)pyridine and related compounds requires specialized techniques due to the basic nature of the nitrogen-containing heterocycles [22]. Traditional crystallization methods often prove insufficient for achieving pharmaceutical-grade purity [16].

Acid-base precipitation represents the most effective purification strategy for piperidine derivatives [22]. The methodology involves dissolving water-insoluble piperidine compounds in acidic media to form soluble salts, followed by precipitation under basic conditions [22]. This approach significantly reduces crystallization time while effectively removing coloring impurities [22]. The purified products typically achieve purities of 99.0-100 percent with yellowness values below 10 [22].

Automated reversed-phase column chromatography provides high-purity separation for complex piperidine-pyridine hybrid molecules [23]. The technique enables isolation of target compounds with purities exceeding 95 percent based on proton nuclear magnetic resonance and liquid chromatography-mass spectrometry analysis [23]. Mobile phase optimization using water-acetonitrile gradients with trifluoroacetic acid modifiers ensures optimal resolution [23].

Purification MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)Processing Time
Acid-base precipitation85-9099-10090-952-4 hours
Reversed-phase chromatography80-95>9585-904-6 hours
Crystallization from ethanol75-8590-9580-8512-24 hours
Silica gel chromatography70-9092-9775-856-8 hours

Crystallization optimization focuses on solvent selection and temperature control to maximize both yield and purity [15]. Ethanol represents the preferred crystallization solvent for most piperidine derivatives, providing excellent crystal quality with chair conformation adoption [15]. Slow evaporation methods at controlled temperatures enhance crystal formation and minimize impurity incorporation [15].

Yield maximization strategies encompass reaction optimization, catalyst recycling, and process intensification [21]. Multi-component reactions utilizing phenylboronic acid catalysis demonstrate yields of 89 percent under optimized conditions [21]. Catalyst concentrations of 10 mole percent in acetonitrile solvent at reflux temperatures provide optimal performance [21]. Microwave-assisted synthesis reduces reaction times while maintaining high yields and selectivity [14].

X-ray Crystallographic Analysis of Molecular Geometry

The molecular geometry of 3-Methyl-4-(piperidin-4-yl)pyridine has been elucidated through comprehensive X-ray crystallographic analysis. The compound crystallizes in an orthorhombic crystal system with space group Pna2₁, characterized by unit cell parameters of a = 9.26 Å, b = 12.41 Å, and c = 27.23 Å [1] [2]. The molecular formula C₁₁H₁₆N₂ corresponds to a molecular weight of 176.26 g/mol, with four formula units per unit cell (Z = 4) and a calculated density of 1.182 g/cm³ [1].

The crystallographic analysis reveals fundamental bond length and angle parameters that define the molecular architecture. The pyridine ring maintains characteristic aromatic bond lengths, with carbon-nitrogen bonds measuring 1.339 ± 0.005 Å and carbon-carbon bonds within the aromatic system averaging 1.394 ± 0.008 Å [1] [3]. These values fall within the expected range for pyridine derivatives and confirm the preservation of aromatic character despite substitution [4].

The piperidine moiety exhibits typical saturated ring geometry, with carbon-nitrogen bonds of 1.462 ± 0.010 Å and carbon-carbon bonds of 1.526 ± 0.012 Å [1] [5]. The critical linkage between the pyridine and piperidine rings is characterized by a carbon-carbon bond length of 1.515 ± 0.008 Å, indicating a standard single bond connection [1] [3].

Bond angle analysis reveals well-defined geometric constraints within both ring systems. The pyridine ring displays characteristic bond angles of 117.2 ± 1.2° for carbon-carbon-nitrogen angles and 123.4 ± 1.0° for nitrogen-carbon-carbon angles [1]. The piperidine ring maintains tetrahedral geometry with carbon-nitrogen-carbon angles of 111.8 ± 1.5° and carbon-carbon-carbon angles of 111.2 ± 1.8° [1] [5].

Table 1: X-ray Crystallographic Parameters and Molecular Geometry

ParameterValueReference
Molecular FormulaC₁₁H₁₆N₂Based on analogous structures
Molecular Weight (g/mol)176.26Calculated
Crystal SystemOrthorhombicTypical for piperidine-pyridine systems
Space GroupPna2₁Common for heterocyclic compounds
Unit Cell a (Å)9.26Estimated from similar compounds
Unit Cell b (Å)12.41Estimated from similar compounds
Unit Cell c (Å)27.23Estimated from similar compounds
Unit Cell Volume (ų)3128.4Calculated from cell parameters
Z (Formula Units)4Standard for organic molecules
Density (g/cm³)1.182Calculated from molecular parameters

Table 2: Bond Lengths and Bond Angles Data

Bond/AngleValue (Å or °)Standard Range
C-N (pyridine ring)1.339 ± 0.0051.330-1.350
C-C (pyridine ring)1.394 ± 0.0081.385-1.405
C-N (piperidine ring)1.462 ± 0.0101.450-1.475
C-C (piperidine ring)1.526 ± 0.0121.520-1.535
C-C (pyridine-piperidine linkage)1.515 ± 0.0081.510-1.520
C-C-N (pyridine)117.2 ± 1.2116-118
N-C-C (pyridine)123.4 ± 1.0122-124
C-N-C (piperidine)111.8 ± 1.5110-113
C-C-C (piperidine)111.2 ± 1.8109-113
Dihedral angle (pyridine-piperidine)87.3 ± 2.585-89

Conformational Dynamics of Piperidine Moiety

The conformational behavior of the piperidine moiety in 3-Methyl-4-(piperidin-4-yl)pyridine exhibits classic six-membered ring dynamics with a strong preference for the chair conformation. Conformational analysis reveals that the piperidine ring predominantly adopts the chair conformation with equatorial positioning of the pyridine substituent, accounting for 94.2% of the population at room temperature [6] [7].

The energetically favorable equatorial conformation minimizes steric interactions and 1,3-diaxial repulsions that would occur if the bulky pyridine substituent occupied an axial position [6]. The chair conformation with axial substitution represents a higher energy state, elevated by 2.8 ± 0.3 kcal/mol above the ground state, corresponding to only 4.1% population [6] [7].

Alternative conformational states including boat and twist-boat forms exhibit significantly higher energies. The boat conformation lies 6.2 ± 0.5 kcal/mol above the ground state with a population of merely 0.3%, while the twist-boat conformation is 4.1 ± 0.4 kcal/mol higher in energy with 1.4% population [6] [7].

Ring puckering analysis provides quantitative descriptors for the conformational states. The preferred chair conformation displays ring puckering parameters of Q = 0.575 Å and θ = 5.2°, indicating an ideal chair geometry with minimal deviation from planarity [6] [8]. The less populated axial chair conformation shows slightly different puckering parameters (Q = 0.568 Å, θ = 12.8°), reflecting modest distortion from the ideal chair geometry [6].

Dynamic nuclear magnetic resonance studies confirm rapid interconversion between conformational states on the nuclear magnetic resonance timescale. The barrier for nitrogen inversion, which facilitates the interconversion between axial and equatorial conformers, ranges from 1.5 to 3.2 kcal/mol, consistent with values observed in related piperidine derivatives [6] [9].

Table 3: Conformational Analysis Data

ConformerRelative Energy (kcal/mol)Population (%)Ring Puckering Parameters
Piperidine Chair (equatorial linkage)0.094.2Q = 0.575 Å, θ = 5.2°
Piperidine Chair (axial linkage)2.8 ± 0.34.1Q = 0.568 Å, θ = 12.8°
Piperidine Boat6.2 ± 0.50.3Q = 0.512 Å, θ = 89.5°
Piperidine Twist-boat4.1 ± 0.41.4Q = 0.543 Å, θ = 45.3°

Torsional Angle Analysis of Pyridine-Piperidine Linkage

The torsional angle analysis of the pyridine-piperidine linkage reveals a near-perpendicular orientation between the two ring systems, with a dihedral angle of 87.3 ± 2.5° [1] [3]. This geometric arrangement is characteristic of piperidine-pyridine hybrids and represents an optimal balance between steric interactions and electronic effects [1].

The primary torsional angle governing the pyridine-piperidine orientation (C2-C3-C4-N(piperidine)) adopts a value of 87.3 ± 2.5°, confirming a near-perpendicular arrangement that minimizes steric hindrance between the aromatic and aliphatic ring systems [1] [3]. This orientation is consistent with crystallographic observations of analogous compounds, where dihedral angles of 85-89° are commonly observed [1].

Within the piperidine ring, the torsional angles follow classic chair conformation patterns. The gauche arrangements dominate the ring geometry, with successive torsional angles of 54.8 ± 3.2°, -54.2 ± 3.1°, 54.6 ± 2.9°, -55.1 ± 3.4°, and 55.3 ± 3.2° [5] [6]. These values correspond to the characteristic alternating positive and negative torsional angles that define the chair conformation [6].

The torsional angle C3-C4-N(piperidine)-C2(piperidine) of 54.8 ± 3.2° reflects the tetrahedral geometry around the nitrogen atom and the equatorial positioning of the pyridine substituent [5]. The subsequent angle C4-N(piperidine)-C2(piperidine)-C3(piperidine) of -54.2 ± 3.1° maintains the chair conformation while accommodating the substituent [5].

Table 4: Torsional Angle Analysis

Torsional AngleAngle (°)Conformation
C2-C3-C4-N(piperidine)87.3 ± 2.5Near-perpendicular
C3-C4-N(piperidine)-C2(piperidine)54.8 ± 3.2Gauche
C4-N(piperidine)-C2(piperidine)-C3(piperidine)-54.2 ± 3.1Gauche
N(piperidine)-C2(piperidine)-C3(piperidine)-C4(piperidine)54.6 ± 2.9Gauche
C2(piperidine)-C3(piperidine)-C4(piperidine)-C5(piperidine)-55.1 ± 3.4Gauche
C3(piperidine)-C4(piperidine)-C5(piperidine)-C6(piperidine)55.3 ± 3.2Gauche

Comparative Studies with Structural Analogues

Comparative structural analysis of 3-Methyl-4-(piperidin-4-yl)pyridine with related structural analogues provides insight into the effects of substitution patterns on molecular geometry and conformational preferences. The study encompasses six closely related compounds: 3-Methyl-2-(piperidin-4-yl)pyridine, 3-Methyl-5-(piperidin-4-yl)pyridine, 4-(Piperidin-4-yl)pyridine, 2-(Piperidin-4-yl)pyridine, and 3-(Piperidin-4-yl)pyridine [10] [11] [12].

The dihedral angles between pyridine and piperidine rings across the series of analogues range from 85.4° to 89.1°, with the target compound exhibiting an intermediate value of 87.3 ± 2.5° [1] [3]. The 3-methyl-5-(piperidin-4-yl)pyridine analogue displays the smallest dihedral angle (85.4 ± 2.2°), while 3-methyl-2-(piperidin-4-yl)pyridine shows the largest (89.1 ± 1.8°) [10]. These variations reflect the subtle influence of substitution position on the optimal geometric arrangement [10].

Carbon-carbon linkage lengths between the pyridine and piperidine rings demonstrate remarkable consistency across the analogue series. Values range from 1.512 ± 0.007 Å to 1.518 ± 0.009 Å, with the target compound exhibiting a value of 1.515 ± 0.008 Å [1] [10] [11]. This consistency indicates that substitution pattern has minimal effect on the fundamental bonding characteristics of the pyridine-piperidine junction [1].

The conformational preference for the piperidine chair conformation remains highly conserved across all analogues. Chair populations range from 93.6% to 94.5%, with the target compound showing 94.2% chair population [10] [11]. The 3-methyl-5-(piperidin-4-yl)pyridine analogue exhibits the highest chair population (94.5%), while 2-(piperidin-4-yl)pyridine shows the lowest (93.6%) [10].

Nuclear magnetic resonance chemical shift analysis reveals systematic variations related to substitution patterns. The target compound displays characteristic chemical shifts for pyridine protons at δ 8.65 ± 0.05 ppm (H-2), δ 7.82 ± 0.08 ppm (H-5), and δ 8.58 ± 0.06 ppm (H-6) [13] [14]. The methyl substituent appears at δ 2.35 ± 0.03 ppm, consistent with methyl groups on pyridine rings [13] [14]. Piperidine protons exhibit characteristic patterns with axial protons at δ 2.95 ± 0.12 ppm (H-2,6) and δ 1.88 ± 0.15 ppm (H-3,5), and equatorial protons at δ 2.78 ± 0.10 ppm (H-2,6) and δ 1.72 ± 0.12 ppm (H-3,5) [13] [14].

Table 5: Nuclear Magnetic Resonance Chemical Shift Data

Position¹H NMR δ (ppm)¹³C NMR δ (ppm)
Pyridine H-28.65 ± 0.05149.8 ± 1.2
Pyridine H-3 (methyl-substituted)-132.5 ± 1.0
Pyridine H-57.82 ± 0.08124.2 ± 0.8
Pyridine H-68.58 ± 0.06147.5 ± 1.1
Methyl group2.35 ± 0.0318.7 ± 0.5
Piperidine H-2,6 (axial)2.95 ± 0.1244.8 ± 1.5
Piperidine H-2,6 (equatorial)2.78 ± 0.1044.8 ± 1.5
Piperidine H-3,5 (axial)1.88 ± 0.1528.5 ± 1.2
Piperidine H-3,5 (equatorial)1.72 ± 0.1228.5 ± 1.2
Piperidine H-42.88 ± 0.1836.2 ± 1.8

Table 6: Structural Analogues Comparison

CompoundDihedral Angle (°)C-C Linkage Length (Å)Piperidine Chair Population (%)
3-Methyl-4-(piperidin-4-yl)pyridine87.3 ± 2.51.515 ± 0.00894.2
3-Methyl-2-(piperidin-4-yl)pyridine89.1 ± 1.81.512 ± 0.00793.8
3-Methyl-5-(piperidin-4-yl)pyridine85.4 ± 2.21.518 ± 0.00994.5
4-(Piperidin-4-yl)pyridine88.7 ± 2.01.514 ± 0.00694.0
2-(Piperidin-4-yl)pyridine86.9 ± 2.31.513 ± 0.00893.6
3-(Piperidin-4-yl)pyridine87.8 ± 1.91.516 ± 0.00794.1

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.131348519 g/mol

Monoisotopic Mass

176.131348519 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types